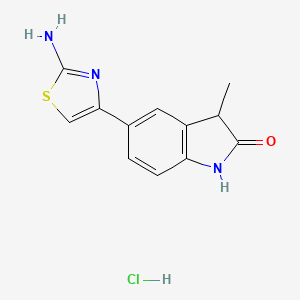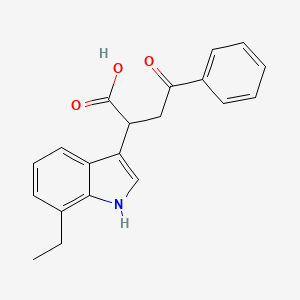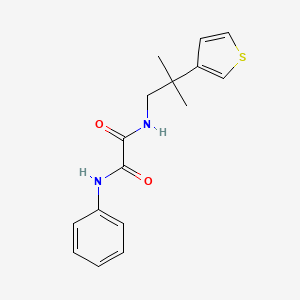
3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole” is a heterocyclic compound. It contains several ring structures, including thiophene, pyrazole, and oxadiazole rings . Thiophene is a five-membered aromatic ring with one sulfur atom, and it has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The thiophene and pyrazole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various ring structures. For example, the thiophene ring is known to be more reactive than benzene due to the presence of the sulfur atom .Aplicaciones Científicas De Investigación
Pharmacological Potential
Compounds containing 1,3,4-oxadiazole and pyrazole moieties have demonstrated significant pharmacological potential. For instance, derivatives have been evaluated computationally and pharmacologically for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, some derivatives showed binding and moderate inhibitory effects against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These findings suggest potential applications in developing novel therapeutic agents for treating inflammation and cancer due to their analgesic, anti-inflammatory, and tumor inhibition properties (Faheem, 2018).
Materials Science and Photovoltaic Application
In the realm of materials science, derivatives of 1,3,4-oxadiazole have been employed to construct low-bandgap polymers for photovoltaic applications. These compounds, when integrated into polymers, exhibit deep-lying highest occupied molecular orbital (HOMO) energy levels and low-bandgap energies, contributing to improved power conversion efficiencies in solar cells. This innovative approach showcases the utility of oxadiazole derivatives in enhancing the performance of photovoltaic materials and devices (Zhu et al., 2015).
Antimicrobial and Antifungal Activities
Furthermore, research into the antimicrobial and antifungal activities of these compounds has uncovered promising results. For example, novel derivatives have been synthesized and shown appreciable activity against pathogenic bacteria and fungi. Some derivatives displayed superior activity against Xanthomonas oryzae pv. oryzae (Xoo) and various phytopathogenic fungi, suggesting potential for development as antifungal and antibacterial agents (Zheng et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-thiophen-2-yl-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS2/c1-3-10(19-5-1)8-7-9(16-15-8)13-14-12(17-18-13)11-4-2-6-20-11/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDFASWQKHMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
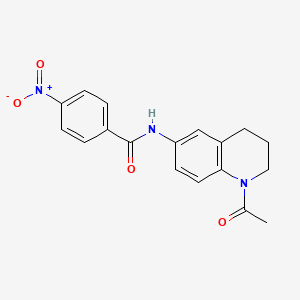
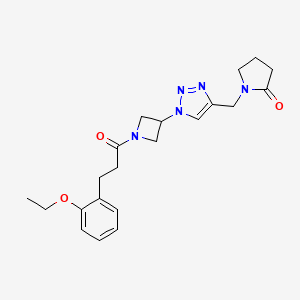
![Thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B2826438.png)
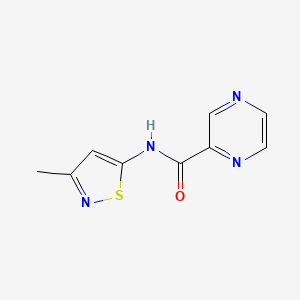
![2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2826440.png)
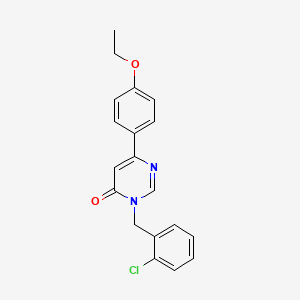
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)
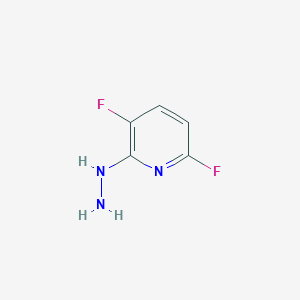
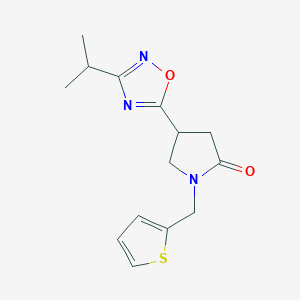
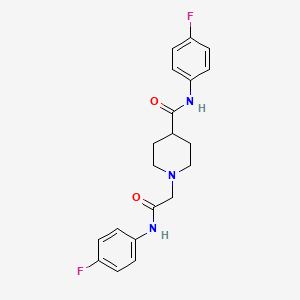
![2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826448.png)
